N-(pyridin-3-ylmethyl)cycloheptanamine
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Overview
Description
N-(pyridin-3-ylmethyl)cycloheptanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol It is characterized by the presence of a pyridine ring attached to a cycloheptane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)cycloheptanamine typically involves the reaction of cycloheptanone with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)cycloheptanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(piperidin-3-ylmethyl)cycloheptanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cycloheptane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)cycloheptanamine
- N-(pyridin-4-ylmethyl)cycloheptanamine
- N-(pyridin-3-ylmethyl)cyclohexanamine
Uniqueness
N-(pyridin-3-ylmethyl)cycloheptanamine is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. The cycloheptane ring also provides a distinct steric environment compared to cyclohexane derivatives, potentially leading to different interaction profiles with biological targets .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVXHDWFVARHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405963 |
Source
|
Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-42-6 |
Source
|
Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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